VER-155008

描述

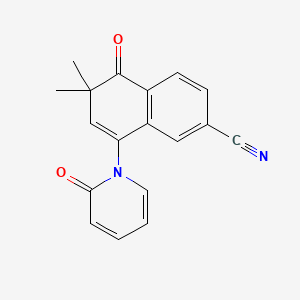

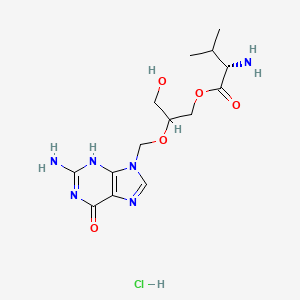

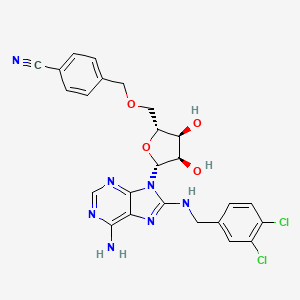

5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine (5-O-CPM-8-DCPA-Adenosine), also known as 5-O-CPM-8-DCPA-Adenosine, is an adenosine analogue that has been found to exhibit a wide range of biological activities. It has been studied for its potential use as an anti-cancer agent, an anti-inflammatory agent, and an antiviral agent. 5-O-CPM-8-DCPA-Adenosine is a novel compound that has been developed in recent years and has shown promising results in preclinical studies.

科学研究应用

VER-155008:科学研究应用的全面分析

神经保护和记忆增强:This compound 已被证明可以促进用β-淀粉样蛋白处理的神经元轴突再生,β-淀粉样蛋白是与阿尔茨海默病相关的物质。它还改善了阿尔茨海默病小鼠模型中各种形式的记忆,表明其在神经保护疗法中的潜在用途 .

癌症治疗增强:研究表明,this compound 可以增强肿瘤细胞对热量的敏感性,这在基于热疗的癌症治疗中是有益的。它已与金纳米棒结合用于结肠癌的光热疗法,显示出有希望的治疗效果 .

增强 Hsp90 抑制剂:This compound 被发现可以增强 Hsp90 抑制剂在某些癌细胞系中的凋亡作用,表明其作为辅助疗法以提高现有癌症治疗效果的潜力 .

作用机制

Target of Action

VER-155008 is a small molecule that primarily targets the Heat Shock Protein 70 (Hsp70) family of molecular chaperones . The Hsp70 family includes proteins such as Hsp70 (HSPA1), Hsc70 (HSPA8), and Grp78 . These proteins play crucial roles in protein folding, degradation, and complex assembly, thereby maintaining cellular proteostasis .

Mode of Action

This compound binds to the nucleotide binding site of Hsp70, arresting the nucleotide binding domain (NBD) in a half-open conformation . This action prevents the allosteric control between the NBD and the substrate binding domain (SBD), effectively acting as an ATP-competitive inhibitor .

Biochemical Pathways

The inhibition of Hsp70 by this compound impacts several biochemical pathways. Hsp70 has been shown to affect cell signaling pathways such as the Akt/mTOR pathway, which negatively regulates macroautophagy . By inhibiting Hsp70, this compound can influence these pathways, potentially leading to increased macroautophagy .

Pharmacokinetics

This compound demonstrates rapid metabolism and clearance in vivo . It has been shown to penetrate into the brain after intraperitoneal administration, suggesting that it acts in the brain in situ . .

Result of Action

This compound has been shown to suppress cell viability dose-dependently and inhibit colony formation in various cell lines . It also induces caspase-3/7 dependent apoptosis in certain cells and non-caspase dependent cell death in others . Furthermore, it has been found to reduce the expression of phosphorylated Akt, suggesting an impact on the Akt signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as small molecule Hsp90 inhibitors, can potentiate the apoptotic potential of this compound in certain cell lines . .

属性

IUPAC Name |

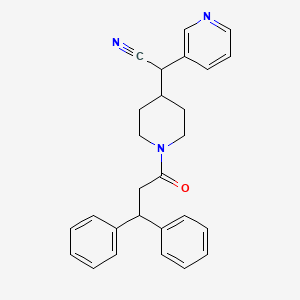

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGGCBQORXDVTE-UMCMBGNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649014 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1134156-31-2 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of VER-155008?

A1: this compound primarily targets the nucleotide-binding domain (NBD) of Hsp70 proteins, specifically the adenosine triphosphatase (ATPase) domain. [, , ]

Q2: How does this compound inhibit Hsp70 activity?

A2: this compound acts as an ATP-competitive inhibitor, binding to the ATPase domain of Hsp70. This binding disrupts the allosteric communication between the NBD and the substrate-binding domain (SBD) of Hsp70, ultimately hindering its chaperone function. [, , ]

Q3: What are the downstream effects of Hsp70 inhibition by this compound?

A3: Inhibition of Hsp70 by this compound leads to a wide range of cellular responses, including:

- Induction of Apoptosis: In cancer cells, this compound can induce apoptosis, either as a single agent or in combination with other anticancer therapies. [, , , ]

- Suppression of Cell Proliferation: this compound has demonstrated antiproliferative effects on various cancer cell lines. [, , , ]

- Inhibition of Autophagy: this compound can disrupt the autophagic process, potentially contributing to its anticancer activity. []

- Suppression of Viral Replication: Research indicates that this compound can inhibit the replication of certain viruses, such as Kaposi's sarcoma-associated herpesvirus (KSHV) and dengue virus. [, ]

- Modulation of Immune Responses: this compound can affect the release of cytokines, suggesting a role in modulating immune responses. [, ]

- Promotion of Axonal Regrowth: In models of Alzheimer's disease, this compound has shown promising results in promoting axonal regeneration and improving memory function. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: * Molecular Formula: C27H21Cl2N7O5* Molecular Weight: 594.4 g/mol

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research articles do not include specific spectroscopic data, this information can likely be found in chemical databases or the compound supplier's documentation.

- In vitro studies: this compound is typically dissolved in DMSO for in vitro experiments, suggesting compatibility with this solvent. [, , ]

- In vivo studies: this compound has been administered to mice via intraperitoneal injection, suggesting the feasibility of formulating it for this route of administration. [, ]

Q6: Have computational chemistry methods been employed to study this compound?

A7: Yes, computational modeling, including molecular docking, has been used to understand the interaction of this compound with the ATPase domain of Hsp70. [, , ] These studies have provided insights into the binding mode and potential structural modifications that could enhance its activity or selectivity.

Q7: Are there Structure-Activity Relationship (SAR) studies for this compound?

A8: While the provided research articles primarily focus on this compound itself, they do highlight the importance of specific structural features for its activity. For example, the adenosine moiety and the dichlorophenyl group are crucial for binding to the ATPase domain of Hsp70. [, ] Further SAR studies, involving the synthesis and evaluation of this compound analogs, would be valuable to optimize its pharmacological properties.

Q8: What is known about the pharmacokinetics of this compound?

A9: One study mentioned that this compound exhibits rapid metabolism and clearance in vivo, with tumor levels below the predicted pharmacologically active concentration. [] This highlights the need for further optimization of the compound's pharmacokinetic properties, potentially through formulation strategies or structural modifications, to improve its bioavailability and therapeutic window.

Q9: Has this compound been tested in preclinical models of disease?

A9: Yes, this compound has shown efficacy in several preclinical models, including:

- Cancer models: this compound has demonstrated antitumor activity in various cancer cell lines and xenograft models, both as a single agent and in combination with other therapies. [, , ]

- Alzheimer’s disease models: this compound has shown promising results in reducing memory deficits and promoting axonal regeneration in a mouse model of Alzheimer’s disease. [, ]

- Viral infection models: this compound has exhibited antiviral activity against KSHV and dengue virus in cellular models. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

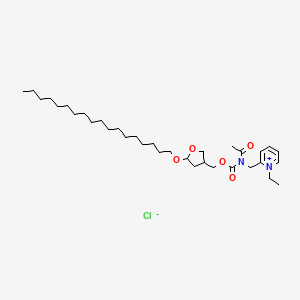

![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)